![molecular formula C13H16N2O2 B1461314 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid CAS No. 1154389-82-8](/img/structure/B1461314.png)
3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid
Overview
Description
3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid, also known as DMBIA, is a synthetic compound with a wide range of applications in scientific research. It is a member of the benzimidazole family and is widely used in laboratory experiments due to its unique chemical structure. DMBIA has been studied extensively and is known to have several biochemical and physiological effects.
Scientific Research Applications
Pharmacological Applications
Benzimidazoles, which include the 5,6-dimethyl-1H-benzimidazol moiety, have been extensively explored for their pharmacological properties . They have been found to possess many pharmacological properties, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine properties . They are also used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
Enzyme Inhibition
Benzimidazoles are potent inhibitors of various enzymes . This makes them valuable in the development of drugs that target specific enzymes in the body.
Synthesis of Other Compounds
The unique structural characteristics of 5,6-Dimethylbenzimidazole make it a valuable precursor in the synthesis of other compounds with specific desired properties .
Biological Studies
Molecules having benzimidazole motifs showed promising application in biological and clinical studies . They are found to be isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Vitamin B12-like Activity
5,6-Dimethylbenzimidazole was discovered as a degradation product of vitamin B12 and some of its analogs were found to have vitamin B12-like activity . This could potentially be applied in the treatment of vitamin B12 deficiency or related conditions.
Carbon Dioxide Capture
While not directly related to “3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid”, benzimidazole-based compounds have been studied for their potential in carbon dioxide capture . This could potentially be an area of future research for this compound.
properties
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-4-11-12(5-9(8)2)15(7-14-11)10(3)6-13(16)17/h4-5,7,10H,6H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDPLWVNVVSVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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